REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH2:16]3)[C:12]2=[O:15])=[CH:8][CH:7]=1.[CH3:22]C(C)([O-])C.[K+].CI.CCOC(C)=O>O1CCCC1.CCCCCCC>[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:16][CH2:17][CH:18]([O:21][CH3:22])[CH2:19][CH2:20]3)[C:12]2=[O:15])=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at r.t. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Water (200 mL) was added
|
Type
|
CUSTOM
|
Details
|
the resulting solution was partitioned between additional water (200 mL) and EtOAc (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.611 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |